4-{6-[4-(4-phenylpiperazine-1-carbonyl)-1H-imidazol-1-yl]pyrimidin-4-yl}thiomorpholine
Description
4-{6-[4-(4-phenylpiperazine-1-carbonyl)-1H-imidazol-1-yl]pyrimidin-4-yl}thiomorpholine is a complex organic compound that features a combination of piperazine, thiomorpholine, pyrimidine, and imidazole moieties. Compounds with such structures are often investigated for their potential pharmacological activities, including their roles as enzyme inhibitors, receptor antagonists, or other bioactive agents.
Properties
IUPAC Name |
(4-phenylpiperazin-1-yl)-[1-(6-thiomorpholin-4-ylpyrimidin-4-yl)imidazol-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N7OS/c30-22(28-8-6-26(7-9-28)18-4-2-1-3-5-18)19-15-29(17-25-19)21-14-20(23-16-24-21)27-10-12-31-13-11-27/h1-5,14-17H,6-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPKZALSOQSCYDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CN(C=N3)C4=CC(=NC=N4)N5CCSCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N7OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{6-[4-(4-phenylpiperazine-1-carbonyl)-1H-imidazol-1-yl]pyrimidin-4-yl}thiomorpholine typically involves multi-step organic reactions. A common approach might include:
Formation of the piperazine derivative: Starting with phenylpiperazine, various functional groups can be introduced through nucleophilic substitution or other reactions.
Synthesis of the thiomorpholinopyrimidine moiety: This can be achieved by reacting thiomorpholine with pyrimidine derivatives under specific conditions.
Coupling reactions: The final step often involves coupling the piperazine and thiomorpholinopyrimidine derivatives with an imidazole derivative using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.
Industrial Production Methods
Industrial production may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiomorpholine ring.
Reduction: Reduction reactions could target the imidazole or pyrimidine rings.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups.
Scientific Research Applications
Pharmacological Applications
The compound's pharmacological potential is primarily attributed to its ability to interact with various biological targets, making it a candidate for drug development in several therapeutic areas:
Cancer Research
Compounds with similar structures have shown promise as anti-cancer agents. For instance, derivatives containing piperazine and imidazole have been studied for their ability to inhibit tumor growth by targeting specific signaling pathways involved in cancer progression .
Neurological Disorders
The piperazine moiety is known for its activity in modulating neurotransmitter systems. Research indicates that compounds like 4-{6-[4-(4-phenylpiperazine-1-carbonyl)-1H-imidazol-1-yl]pyrimidin-4-yl}thiomorpholine may exhibit neuroprotective effects and could be explored for treating conditions such as depression and anxiety disorders .
Antimicrobial Activity
Studies have suggested that similar thiomorpholine derivatives possess antimicrobial properties. These compounds can inhibit bacterial growth and could be developed into new antibiotics .
Case Studies
Several studies have investigated the biological effects of related compounds, providing insights into the potential applications of this compound:
Mechanism of Action
The mechanism of action of 4-{6-[4-(4-phenylpiperazine-1-carbonyl)-1H-imidazol-1-yl]pyrimidin-4-yl}thiomorpholine would depend on its specific biological target. It could act by inhibiting an enzyme, blocking a receptor, or modulating a signaling pathway. Detailed studies, including molecular docking and in vitro assays, are required to elucidate its mechanism.
Comparison with Similar Compounds
Similar Compounds
- (4-phenylpiperazin-1-yl)(1H-imidazol-4-yl)methanone
- (4-phenylpiperazin-1-yl)(pyrimidin-4-yl)methanone
- (4-phenylpiperazin-1-yl)(thiomorpholin-4-yl)methanone
Uniqueness
The uniqueness of 4-{6-[4-(4-phenylpiperazine-1-carbonyl)-1H-imidazol-1-yl]pyrimidin-4-yl}thiomorpholine lies in its combined structural features, which may confer unique biological activities or chemical properties not found in simpler analogs.
Biological Activity
The compound 4-{6-[4-(4-phenylpiperazine-1-carbonyl)-1H-imidazol-1-yl]pyrimidin-4-yl}thiomorpholine is a synthetic organic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a complex structure that includes a thiomorpholine ring, imidazole, and pyrimidine moieties. The presence of the 4-phenylpiperazine group suggests potential interactions with neurotransmitter receptors, particularly those related to serotonin and dopamine pathways.
The biological activity of this compound can be attributed to several mechanisms:
Efficacy Against Pathogens
A study evaluated derivatives of similar structural frameworks against various pathogens. Compounds with piperazine derivatives demonstrated significant activity against Staphylococcus aureus and Escherichia coli , with inhibition rates exceeding 90% in some cases . While direct data on our specific compound is lacking, these results indicate potential antimicrobial properties.
| Compound | Target Pathogen | Inhibition Rate (%) |
|---|---|---|
| 2-(Chlorophenyl-imino)thiazolidin-4-one | E. coli | 88.46 |
| 2-(Chlorophenyl-imino)thiazolidin-4-one | S. aureus | 91.66 |
Anticonvulsant Activity
Research on piperazine derivatives indicates that they may possess anticonvulsant properties. For example, compounds similar to our target have shown marked activity in models of seizure disorders . This suggests that our compound might also have neuroprotective effects worth exploring.
Case Studies and Research Findings
Recent studies have synthesized various derivatives of piperazine-based compounds to evaluate their biological activities:
- Neuropharmacological Studies : A study highlighted the interaction of piperazine derivatives with acetylcholinesterase, leading to increased levels of acetylcholine in synaptic clefts, which could enhance cognitive functions.
- Antimicrobial Studies : Another research effort synthesized and tested several thiazolidinone derivatives, revealing potent antibacterial effects against common pathogens . The structural similarities suggest our compound may exhibit comparable activities.
- In Silico Studies : Computational modeling has been employed to predict the binding affinities of similar compounds to various biological targets. These studies indicate that modifications to the piperazine moiety significantly influence binding efficacy and selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
